6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a chemical compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol . This compound is characterized by its unique structure, which includes an imidazo[2,1-B][1,3]thiazole core substituted with an ethoxy group at the 6-position and a formyl group at the 5-position . It is commonly used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including dna and enzymes like topoisomerase ii .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with dna and enzymes, causing changes in cellular processes .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect dna replication and protein synthesis pathways .
Result of Action
Similar compounds have been shown to cause cell death in cancer cells .
Preparation Methods
The synthesis of 6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate to form an intermediate, which is then cyclized with formamide to yield the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
Chemical Reactions Analysis
6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is widely used in scientific research due to its diverse applications:
Comparison with Similar Compounds
6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can be compared with other imidazo[2,1-B][1,3]thiazole derivatives, such as:
6-Methoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
6-Chloroimidazo[2,1-B][1,3]thiazole-5-carbaldehyde: Contains a chloro substituent, which can significantly alter its chemical properties and biological activity.
6-Aminoimidazo[2,1-B][1,3]thiazole-5-carbaldehyde: Features an amino group, making it more reactive in nucleophilic substitution reactions and useful in different synthetic applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications .
Properties
IUPAC Name |
6-ethoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-7-6(5-11)10-3-4-13-8(10)9-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPZBUUWHLTNEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N2C=CSC2=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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